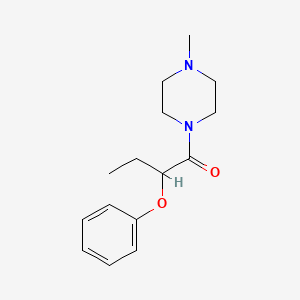
1-methyl-4-(2-phenoxybutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(2-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-methyl-4-(2-phenoxybutanoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. Some of the scientific research applications of 1-methyl-4-(2-phenoxybutanoyl)piperazine include:
1. Neuropharmacology: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine. This makes it a promising compound for the development of drugs that target the central nervous system.
2. Cancer Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines. This makes it a promising compound for the development of anticancer drugs.
3. Cardiovascular Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the release of neurotransmitters such as dopamine and norepinephrine. It has also been suggested that it may act by modulating the activity of ion channels in the central nervous system.
Biochemical and Physiological Effects:
1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of neurotransmitter release: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to inhibit the release of neurotransmitters such as dopamine and norepinephrine.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(2-phenoxybutanoyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Some of the limitations of 1-methyl-4-(2-phenoxybutanoyl)piperazine for lab experiments include:
1. Limited research: Despite its potential applications, 1-methyl-4-(2-phenoxybutanoyl)piperazine has not been extensively studied, and its mechanism of action is not fully understood.
2. Toxicity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit toxicity in some studies, making it a challenging compound to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1-methyl-4-(2-phenoxybutanoyl)piperazine. Some of these include:
1. Further studies on its mechanism of action: More research is needed to understand the mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine.
2. Development of drugs targeting the central nervous system: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
3. Development of anticancer drugs: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
Conclusion:
In conclusion, 1-methyl-4-(2-phenoxybutanoyl)piperazine is a promising compound for scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. However, more research is needed to fully understand its mechanism of action and to develop drugs that target the central nervous system and anticancer drugs.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-methylpiperazine with 2-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-14(19-13-7-5-4-6-8-13)15(18)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHNWMKYXFJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-phenoxybutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

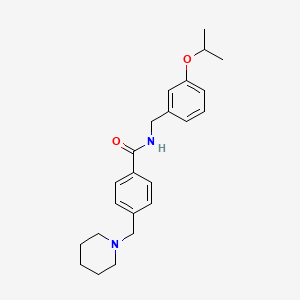
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
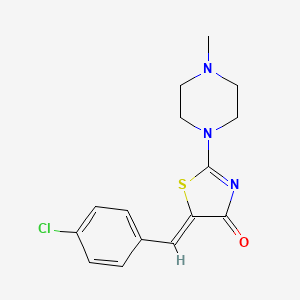
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)
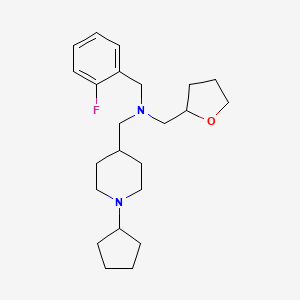
![3-{[(cyclopropylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6124662.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(2-fluorophenoxy)-3-pyridinamine](/img/structure/B6124665.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6124669.png)
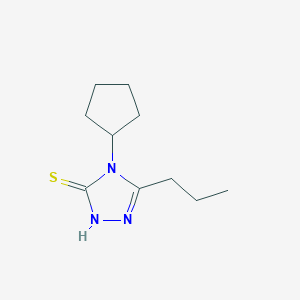
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)